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molecular formula C9H8BrClFN B8408821 2-Chloro-4-bromo-5-cyclopropyl-6-fluoroaniline

2-Chloro-4-bromo-5-cyclopropyl-6-fluoroaniline

Cat. No. B8408821
M. Wt: 264.52 g/mol
InChI Key: VRZNOHLJCQHDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202364B2

Procedure details

2-Chloro-4-bromo-5-cyclopropyl-6-fluoroaniline (14.0 g, 53 mmol), trimethylboroxine (13.4 g of 50% solution in THF, 53 mmol), tetrakis(triphenylphosphine)palladium(0) (2.5 g, 2.2 mmol) and potassium carbonate (14.0 g, 101 mmol) are combined and stirred in 250 mL of a 4:1 DME/water solution. The mixture is degassed by repeated alternating application of vacuum and positive nitrogen pressure (10×). The mixture is heated to reflux temperature for 2 days and then cooled to room temperature. Most of the DME is removed by rotary evaporator and the residual mixture is partitioned between Et2O (500 mL) and water (500 mL). The organic phase is washed with brine (3×250 mL), dried (MgSO4) and concentrated by rotary evaporator. The crude product is purified using flash chromatography (5% CH2Cl2/hexanes) to give 2-chloro-4-methyl-5-cyclopropyl-6-fluoroaniline a light yellow oil.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
DME water
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7](Br)[C:6]([CH:10]2[CH2:12][CH2:11]2)=[C:5]([F:13])[C:3]=1[NH2:4].[CH3:14]B1OB(C)OB(C)O1.C(=O)([O-])[O-].[K+].[K+]>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:8]=[C:7]([CH3:14])[C:6]([CH:10]2[CH2:12][CH2:11]2)=[C:5]([F:13])[C:3]=1[NH2:4] |f:2.3.4,5.6,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ClC1=C(N)C(=C(C(=C1)Br)C1CC1)F
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
DME water
Quantity
250 mL
Type
solvent
Smiles
COCCOC.O
Step Five
Name
Quantity
2.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed by repeated alternating application of vacuum and positive nitrogen pressure (10×)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
Most of the DME is removed by rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residual mixture is partitioned between Et2O (500 mL) and water (500 mL)
WASH
Type
WASH
Details
The organic phase is washed with brine (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product is purified

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C(=C(C(=C1)C)C1CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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